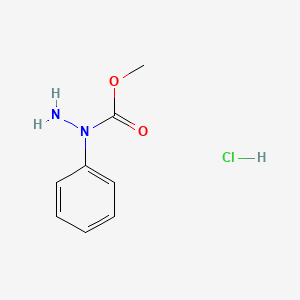
1-Propyl-1,4-dihydropyrazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propyl-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound with a molecular formula of C7H10N2O2. It belongs to the class of dihydropyrazines, which are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by a pyrazine ring with two nitrogen atoms and a propyl group attached to the first carbon atom.
準備方法
The synthesis of 1-Propyl-1,4-dihydropyrazine-2,3-dione can be achieved through several methods. One common approach involves the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization and oxidation steps. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial production methods often involve multi-step synthesis routes that ensure high yield and purity. These methods may include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to optimize reaction conditions and reduce production time .
化学反応の分析
1-Propyl-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding pyrazine diones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydropyrazine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazine diones, while reduction produces dihydropyrazine derivatives .
科学的研究の応用
1-Propyl-1,4-dihydropyrazine-2,3-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-Propyl-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .
At the molecular level, the compound can interact with DNA or proteins, disrupting their normal functions and leading to cell death or growth inhibition. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces .
類似化合物との比較
1-Propyl-1,4-dihydropyrazine-2,3-dione can be compared with other similar compounds such as pyrazine, pyridazine, and pyrimidine. These compounds share a common heterocyclic structure but differ in the number and position of nitrogen atoms in the ring.
Pyrazine: Contains two nitrogen atoms at positions 1 and 4.
Pyridazine: Contains two nitrogen atoms at positions 1 and 2.
Pyrimidine: Contains two nitrogen atoms at positions 1 and 3.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a propyl group, which imparts distinct chemical and biological properties compared to its analogs .
特性
CAS番号 |
92716-38-6 |
|---|---|
分子式 |
C7H10N2O2 |
分子量 |
154.17 g/mol |
IUPAC名 |
4-propyl-1H-pyrazine-2,3-dione |
InChI |
InChI=1S/C7H10N2O2/c1-2-4-9-5-3-8-6(10)7(9)11/h3,5H,2,4H2,1H3,(H,8,10) |
InChIキー |
YDQMPGDGAVXCFC-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=CNC(=O)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



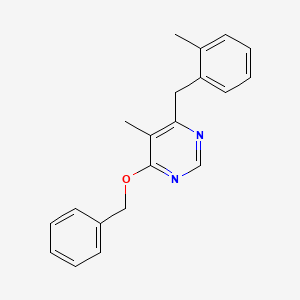
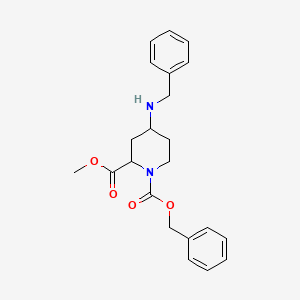
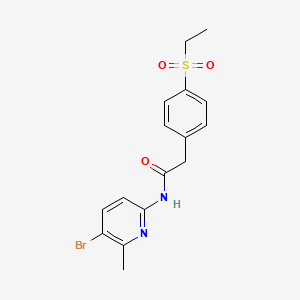
![6-bromo-N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B13869460.png)


![Ethyl 2-[4-[(2-chloro-6-methoxybenzoyl)amino]phenyl]acetate](/img/structure/B13869479.png)
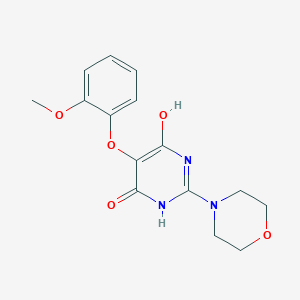
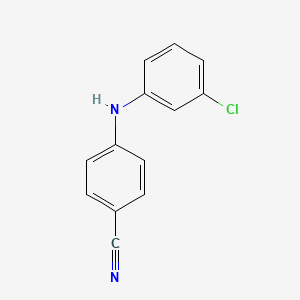
![4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13869505.png)
![5-[(4-Chlorophenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B13869511.png)
